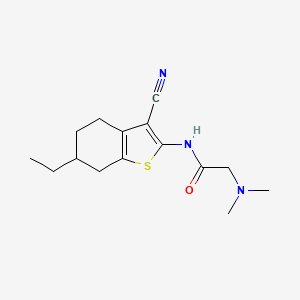
1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a diazepanone derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the treatment of various diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to inhibit the growth of various cancer cells. In addition, it has been shown to have anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one in lab experiments is its potent anti-inflammatory and anti-tumor properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one. One direction is to further investigate its potential as an anti-tumor agent. Another direction is to study its potential as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human trials.
Synthesemethoden
The synthesis of 1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one has been achieved using various methods. One of the most common methods is the reaction between 2-amino-5-benzyl-1,3-oxazol-4(5H)-one and 2-bromoacetyl-1-benzisoxazole. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,1-benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one has been studied for its potential applications in the treatment of various diseases. It has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-(2,1-benzoxazole-3-carbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-17-15-24(22(27)21-18-10-6-7-11-19(18)23-28-21)13-12-20(26)25(17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSFHERZRJZBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,1-Benzisoxazol-3-ylcarbonyl)-4-benzyl-3-ethyl-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(5-phenyl-3-isoxazolyl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5493351.png)
![2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5493353.png)
![{4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5493361.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)
![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5493390.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)

![N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5493413.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)
![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)